2,2-Dimethyl-3-octanone

Beschreibung

The exact mass of the compound 2,2-Dimethyl-3-octanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethyl-3-octanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-octanone including the price, delivery time, and more detailed information at info@benchchem.com.

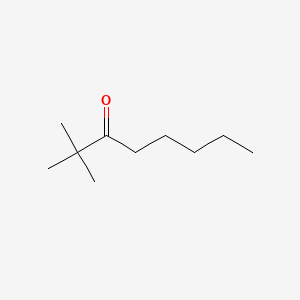

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyloctan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSYCTJZGJAYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201564 | |

| Record name | 2,2-Dimethyl-3-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-64-7 | |

| Record name | 2,2-Dimethyl-3-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-octanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77T9K4VFQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-octanone

This guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-3-octanone, a sterically hindered aliphatic ketone. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into its synthesis, spectral characteristics, and reactivity.

Molecular Structure and Identification

2,2-Dimethyl-3-octanone, also known as tert-butyl pentyl ketone, possesses a unique structure characterized by a bulky tert-butyl group adjacent to the carbonyl functionality. This steric hindrance is a dominant factor influencing its chemical behavior.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 2,2-Dimethyloctan-3-one |

| CAS Number | 5340-64-7[1][2][3] |

| Molecular Formula | C₁₀H₂₀O[1][2][3] |

| Molecular Weight | 156.27 g/mol [3][4] |

| Canonical SMILES | CCCCCC(=O)C(C)(C)C |

| InChI Key | FNSYCTJZGJAYCQ-UHFFFAOYSA-N[1][2] |

Synthesis of 2,2-Dimethyl-3-octanone

The synthesis of sterically hindered ketones such as 2,2-dimethyl-3-octanone requires careful selection of reagents to avoid side reactions, primarily the addition of a second equivalent of the nucleophile to the ketone product. A reliable method involves the reaction of an acid chloride with an organometallic reagent, particularly an organocadmium or Grignard reagent in the presence of a catalyst.

Synthesis via Grignard Reagent and Acid Chloride

A common and effective laboratory-scale synthesis involves the reaction of pivaloyl chloride with a pentylmagnesium halide. The use of a Grignard reagent provides a readily accessible route to the target ketone.

Experimental Protocol:

-

Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add 1-bromopentane (1.0 eq) dissolved in anhydrous ether/THF to the stirring suspension. Maintain a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared pentylmagnesium bromide solution to -78 °C (dry ice/acetone bath). Slowly add pivaloyl chloride (1.0 eq), dissolved in anhydrous ether/THF, to the Grignard reagent via the dropping funnel. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching and Workup: Allow the reaction to warm to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,2-dimethyl-3-octanone as a colorless liquid.

Physical and Thermochemical Properties

The physical properties of 2,2-dimethyl-3-octanone are consistent with an aliphatic ketone of its molecular weight, with the steric hindrance of the tert-butyl group influencing its boiling point and density.

| Property | Value |

| Boiling Point | 190.3 °C at 760 mmHg |

| Density | 0.819 g/cm³ |

| Flash Point | 54.3 °C |

| Vapor Pressure | 0.544 mmHg at 25 °C |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,2-dimethyl-3-octanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ ~1.1 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~2.5 (t, 2H): A triplet from the methylene protons alpha to the carbonyl group.

-

δ ~1.5 (m, 2H): A multiplet for the methylene protons beta to the carbonyl.

-

δ ~1.3 (m, 4H): Overlapping multiplets for the remaining two methylene groups of the pentyl chain.

-

δ ~0.9 (t, 3H): A triplet for the terminal methyl group of the pentyl chain.

¹³C NMR (Predicted):

-

δ ~215: Carbonyl carbon (C=O).

-

δ ~45: Quaternary carbon of the tert-butyl group.

-

δ ~38: Methylene carbon alpha to the carbonyl.

-

δ ~31, 24, 22: Methylene carbons of the pentyl chain.

-

δ ~26: Methyl carbons of the tert-butyl group.

-

δ ~14: Terminal methyl carbon of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dimethyl-3-octanone is characterized by a strong absorption band for the carbonyl group and various C-H stretching and bending vibrations.[1]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2960-2870 | C-H (alkane) | Stretching vibrations of methyl and methylene groups. |

| ~1715 | C=O (ketone) | Strong, sharp carbonyl stretch. |

| ~1465 | C-H (alkane) | Bending (scissoring) of methylene groups. |

| ~1365 | C-H (alkane) | Bending (umbrella) of the tert-butyl group. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,2-dimethyl-3-octanone results in characteristic fragmentation patterns. The base peak is often the tert-butyl cation.

-

m/z 156: Molecular ion (M⁺).

-

m/z 99: Loss of the tert-butyl group ([M - 57]⁺).

-

m/z 57: tert-Butyl cation ([C(CH₃)₃]⁺), often the base peak.[3]

-

m/z 43: Propyl fragment from the pentyl chain.[3]

Reactivity and Potential Applications

The chemical reactivity of 2,2-dimethyl-3-octanone is largely dictated by the steric hindrance imposed by the tert-butyl group adjacent to the carbonyl.

Nucleophilic Addition

The bulky tert-butyl group significantly hinders the approach of nucleophiles to the carbonyl carbon. Reactions with bulky nucleophiles, such as Grignard reagents, are often slow and may require forcing conditions. This steric hindrance can be synthetically useful, allowing for selective reactions in molecules with multiple carbonyl groups.

Enolate Formation

While sterically hindered, 2,2-dimethyl-3-octanone can form an enolate at the alpha-methylene position of the pentyl chain under strong basic conditions. However, the rate of enolization may be slower compared to less hindered ketones.

Photochemical Reactions

Aliphatic ketones are known to undergo Norrish Type I and Type II photochemical reactions.[5][6]

-

Norrish Type I: Cleavage of the bond between the carbonyl carbon and the tert-butyl group would be a likely pathway, generating a stable tert-butyl radical and a pentanoyl radical.

-

Norrish Type II: Intramolecular hydrogen abstraction from the γ-carbon of the pentyl chain by the excited carbonyl group can lead to the formation of an alkene and a smaller ketone.

Potential Applications

While specific applications for 2,2-dimethyl-3-octanone are not widely documented, its structural motifs suggest potential utility in:

-

Fragrance Industry: Aliphatic ketones are known for their fruity and floral scents.[7] The related compound, dimethyl octenone, is used in citrus and fresh fragrance accords.

-

Organic Synthesis: As a sterically hindered ketone, it can serve as a model substrate for studying reaction mechanisms or as a building block in complex total synthesis where selective reactivity is required.

Safety Information

2,2-Dimethyl-3-octanone should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a combustible liquid and appropriate fire safety measures should be in place. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

-

National Institute of Standards and Technology. (n.d.). 2,2-Dimethyl-3-octanone. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 2,2-Dimethyl-3-octanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138462, 2,2-Dimethyl-3-octanone. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2-dimethyl-3-octanone. Retrieved from [Link]

- Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of some substituted bicyclo[2.2.2]octenones. Canadian Journal of Chemistry, 54(8), 1211–1221.

-

PrepChem.com. (n.d.). Synthesis of 2-octanone. Retrieved from [Link]

- Google Patents. (n.d.). CN103058823A - Preparation method of 2-dimethyl-2-octanol.

-

Chemistry LibreTexts. (2020, February 26). 20.17: Synthesis. Retrieved from [Link]

- Gibka, J., Góra, J., & Zielińska-Pisklak, M. (2004). Odor characteristics of aliphatic metameric C-13 ketones, alcohols and their derivatives. Perfumer & Flavorist, 29(4), 30-34.

-

Givaudan. (n.d.). Dimethyl Octenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

-

YouTube. (2025, March 8). What is Norrish type 1 and type 2 Reaction | Photochemistry | Photochemical Reactions. HM Chemistry. Retrieved from [Link]

-

Oxford Academic. (2014, June 15). Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice. Chemical Senses. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-3-octanone [webbook.nist.gov]

- 2. 2,2-Dimethyl-3-octanone [webbook.nist.gov]

- 3. 2,2-Dimethyl-3-octanone | C10H20O | CID 138462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-3-octanone (CAS 5340-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

2,2-Dimethyl-3-octanone CAS number 5340-64-7

An In-depth Technical Guide to 2,2-Dimethyl-3-octanone (CAS 5340-64-7)

This guide provides a comprehensive technical overview of 2,2-dimethyl-3-octanone, a C10 ketone, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, a robust synthetic pathway, detailed analytical methodologies, and safety considerations, grounding our discussion in established chemical principles.

Introduction and Core Properties

2,2-Dimethyl-3-octanone, also known as tert-butyl pentyl ketone, is an aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2] Its structure features a carbonyl group at the 3-position of an octanone backbone, with two methyl groups on the adjacent carbon (C2), creating a sterically hindered environment around the carbonyl. This structural feature influences its reactivity and physical properties.

The molecule's identity is unequivocally established by its CAS Registry Number, 5340-64-7.[2] Understanding its fundamental physicochemical properties is the first step in developing any application or synthetic strategy.

Table 1: Physicochemical Properties of 2,2-Dimethyl-3-octanone

| Property | Value | Unit | Source |

|---|---|---|---|

| Identifiers | |||

| IUPAC Name | 2,2-dimethyloctan-3-one | - | [1] |

| CAS Number | 5340-64-7 | - | [1][2] |

| Molecular Formula | C₁₀H₂₀O | - | [1][3] |

| Molecular Weight | 156.27 | g/mol | [1][4] |

| InChIKey | FNSYCTJZGJAYCQ-UHFFFAOYSA-N | - | [1][2] |

| Calculated Properties | |||

| Normal Boiling Point (Tboil) | 478.84 | K | [4] |

| Normal Melting Point (Tfus) | 254.81 | K | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 43.30 | kJ/mol | [4] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.182 | - | [4] |

| Water Solubility (log10WS) | -3.05 | mol/l |[4] |

Synthesis of 2,2-Dimethyl-3-octanone

The synthesis of ketones can be approached through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, or the use of organometallic reagents. For a sterically hindered ketone like 2,2-dimethyl-3-octanone, a highly reliable and direct method involves the reaction of a carboxylic acid derivative with an organolithium reagent.[5] This approach is often preferred over Grignard reagents for this specific transformation as it effectively prevents the common side reaction of tertiary alcohol formation.[6]

The proposed synthesis converts pivalic acid (2,2-dimethylpropanoic acid) into the target ketone using n-pentyllithium. The reaction proceeds via a stable dianion intermediate, which is subsequently hydrolyzed to yield the ketone.[7]

Experimental Protocol: Synthesis via Organolithium Reagent

Rationale: This protocol is chosen for its high yield and specificity. Using two equivalents of the organolithium reagent is critical. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.[7][8] The second equivalent then adds to the carbonyl carbon, forming a stable tetrahedral dianion intermediate. This dianion resists further addition or collapse until a deliberate aqueous workup, which protonates the intermediate to form a hydrate that rapidly eliminates water to give the final ketone product.[6]

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of pivalic acid (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Organolithium Addition: Slowly add n-pentyllithium (2.2 eq) in hexanes to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -60 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours. The formation of the stable dianion intermediate occurs during this time.[7]

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid (1 M) to hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via fractional distillation or column chromatography on silica gel to yield pure 2,2-dimethyl-3-octanone.

Caption: Workflow for the synthesis of 2,2-dimethyl-3-octanone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for separating and identifying volatile organic compounds like ketones.[9][10] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of the purified product in a high-purity solvent such as dichloromethane or hexane.[9]

-

Instrumentation:

-

Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode at 70 eV.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[9]

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL, splitless mode.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to 2,2-dimethyl-3-octanone by its retention time. Confirm its identity by comparing the acquired mass spectrum with reference spectra from databases like NIST.[2] The molecular ion peak and characteristic fragmentation patterns are key identifiers.

Caption: Analytical workflow for purity and identity confirmation.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure of 2,2-dimethyl-3-octanone and general principles of ketone spectroscopy.

Table 2: Spectroscopic Data for 2,2-Dimethyl-3-octanone

| Technique | Feature | Expected Value / Observation | Rationale / Reference |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Typical for a saturated aliphatic ketone.[11][12] |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| ¹H NMR | -CH₂-C=O | ~2.4 ppm (triplet) | Protons alpha to a carbonyl are deshielded.[13] |

| -C(CH₃)₃ | ~1.1 ppm (singlet, 9H) | tert-Butyl group protons. | |

| Terminal -CH₃ | ~0.9 ppm (triplet) | Terminal methyl group of the pentyl chain. | |

| ¹³C NMR | C=O Carbon | ~210-215 ppm | Characteristic chemical shift for a ketone carbonyl carbon.[14] |

| Quaternary C | ~45 ppm | Carbon of the tert-butyl group attached to the carbonyl. | |

| Mass Spec (EI) | Molecular Ion (M+) | m/z 156 | Corresponds to the molecular weight of C₁₀H₂₀O.[15] |

| Alpha Cleavage | m/z 99 [C₅H₁₁CO]⁺ | Cleavage of the tert-butyl group.[1] |

| | Alpha Cleavage | m/z 57 [C(CH₃)₃]⁺ | Cleavage of the pentyl-carbonyl group.[1] |

Potential Applications

While specific applications for 2,2-dimethyl-3-octanone are not widely documented, its structural isomer, 3-octanone, is used as a flavor and fragrance ingredient.[16][17] It contributes fruity, creamy, and lavender-like notes to various products.[16] Given its similar molecular weight and functional group, 2,2-dimethyl-3-octanone could potentially be explored for similar sensory applications in the cosmetics, food, and perfumery industries. Its sterically hindered nature might also make it a candidate as a non-nucleophilic base or a specialized solvent in certain organic reactions. However, these are areas that require further empirical investigation.

Safety and Handling

As with any chemical, proper safety protocols must be observed when handling 2,2-dimethyl-3-octanone.

-

Physical Hazards: Based on data for similar ketones, it should be treated as a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[18] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18]

-

Health Hazards: May cause skin and eye irritation. Harmful if it comes into contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[20]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

References

Sources

- 1. 2,2-Dimethyl-3-octanone | C10H20O | CID 138462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-3-octanone [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,2-Dimethyl-3-octanone (CAS 5340-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aklectures.com [aklectures.com]

- 8. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 16. 3-Octanone Manufacturers Exporters Suppliers In India [naturalmint.in]

- 17. 3-Octanone - Wikipedia [en.wikipedia.org]

- 18. synerzine.com [synerzine.com]

- 19. axxence.de [axxence.de]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,2-Dimethyl-3-octanone

This guide provides a comprehensive technical overview of 2,2-Dimethyl-3-octanone, a ketone of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental chemical and physical properties, offers a detailed synthetic protocol, and discusses its potential applications, all while adhering to the highest standards of scientific integrity.

Introduction and Chemical Identity

2,2-Dimethyl-3-octanone, also known as tert-butyl pentyl ketone, is an aliphatic ketone with the chemical formula C10H20O.[1][2] Its structure features a carbonyl group at the third position of an eight-carbon chain, with two methyl groups attached to the second carbon. This substitution pattern, particularly the presence of a sterically hindering tert-butyl group adjacent to the carbonyl, imparts unique reactivity and physicochemical properties to the molecule, making it a subject of interest in synthetic chemistry.

The fundamental identifiers for 2,2-Dimethyl-3-octanone are:

Below is a diagram illustrating the molecular structure of 2,2-Dimethyl-3-octanone.

Caption: 2D structure of 2,2-Dimethyl-3-octanone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2-Dimethyl-3-octanone is essential for its application in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C10H20O | [1], [2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Normal Boiling Point | 478.84 K | [1] |

| Normal Melting Point | 254.81 K | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.182 | [1] |

| Water Solubility (log10WS in mol/l) | -3.05 | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 43.30 kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 15.84 kJ/mol | [1] |

Synthesis and Experimental Protocol

The synthesis of sterically hindered ketones such as 2,2-Dimethyl-3-octanone often requires specific strategies to overcome the steric hindrance of the tert-butyl group. A common and effective method involves the acylation of an organometallic reagent. The following protocol describes a representative synthesis of a tert-butyl ketone, which can be adapted for 2,2-Dimethyl-3-octanone.

Synthesis of a tert-Butyl Ketone via Acylation of an Organocuprate Reagent

This protocol is based on the well-established reaction of an acid chloride with a lithium dialkylcuprate.

Core Directive: The causality behind choosing an organocuprate reagent lies in its "softer" nucleophilic character compared to Grignard or organolithium reagents. This selectivity minimizes the common side reaction of tertiary alcohol formation that occurs when more reactive organometallics add twice to the acid chloride.

Caption: Experimental workflow for the synthesis of 2,2-Dimethyl-3-octanone.

Step-by-Step Methodology:

-

Preparation of Lithium Phenylthio(tert-butyl)cuprate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add a solution of tert-butyllithium in pentane under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) to the stirred tert-butyllithium solution.

-

To this mixture, add a solution of thiophenol in anhydrous THF. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium phenylthio(tert-butyl)cuprate reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared cuprate solution back down to -78 °C.

-

Slowly add a solution of hexanoyl chloride in anhydrous THF to the stirred cuprate solution via a syringe pump. The reaction is exothermic and the addition rate should be controlled to maintain the low temperature.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,2-Dimethyl-3-octanone as a colorless liquid.

-

Applications in Research and Development

While specific applications of 2,2-Dimethyl-3-octanone in drug development are not extensively documented in publicly available literature, its structural features suggest its utility in several areas of organic synthesis and medicinal chemistry.

-

Intermediate in Organic Synthesis: Ketones are versatile intermediates in organic synthesis. The sterically hindered nature of 2,2-Dimethyl-3-octanone can be exploited to achieve high selectivity in certain reactions. For instance, its enolate, formed under specific conditions, can participate in stereoselective aldol additions. The tert-butyl group can act as a directing group or a bulky protecting group in multi-step syntheses.

-

Scaffold for Novel Compounds: The molecular framework of 2,2-Dimethyl-3-octanone can serve as a starting point for the synthesis of more complex molecules with potential biological activity. Derivatization of the ketone functionality can lead to a variety of compounds, including alcohols, amines, and heterocyclic systems.

-

Reaction Solvent in Pharmaceutical Manufacturing: Based on the properties of similar ketones, 2,2-Dimethyl-3-octanone could potentially be used as a reaction solvent in pharmaceutical manufacturing.[3] Its moderate boiling point makes it suitable for reactions at elevated temperatures without the need for high-pressure equipment.[3]

Safety and Handling

-

Hazards: Assumed to be a flammable liquid and vapor.[4][5][6][7] May be harmful if it comes into contact with skin.[4][6][7]

-

Precautionary Measures:

References

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone (CAS 5340-64-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138462, 2,2-Dimethyl-3-octanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]

-

LookChem. (n.d.). Synthetic Approach of tert-Butyl phenyl ketone. Retrieved from [Link]

-

ACS Publications. (2025, July 25). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN105348055A - Synthetic method for tert-butyl methyl ketone.

-

Synerzine. (2019, January 15). SAFETY DATA SHEET 2-Octanone. Retrieved from [Link]

-

Axxence. (n.d.). epos-SDB 2025.1. Retrieved from [Link]

-

Scribd. (n.d.). Simple and Convenient Synthesis of Tert-Butyl | PDF | Ester | Ketone. Retrieved from [Link]

- Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.

-

ChemSynthesis. (2025, May 20). 2,2-dimethyl-3-octanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Retrieved from [Link]

-

Kelvin Natural Mint. (n.d.). 3-Octanone Manufacturers Exporters Suppliers In India. Retrieved from [Link]

-

Wikipedia. (n.d.). Sock. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-3-octanone (CAS 5340-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,2-Dimethyl-3-octanone | C10H20O | CID 138462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. synerzine.com [synerzine.com]

- 7. axxence.de [axxence.de]

2,2-Dimethyl-3-octanone structural formula

An In-Depth Technical Guide to 2,2-Dimethyl-3-octanone: Structure, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3-octanone, a saturated ketone characterized by significant steric hindrance adjacent to its carbonyl group. We will delve into its structural formula, including IUPAC nomenclature and key chemical features. This guide will detail plausible synthetic methodologies, emphasizing the rationale behind precursor selection and reaction mechanisms. Furthermore, a thorough analysis of its expected spectroscopic signatures—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented to aid in its unambiguous identification. The document concludes with essential safety and handling protocols, making it a vital resource for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction to Aliphatic Ketones

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms. This functional group imparts a distinct polarity and reactivity to the molecule, making ketones crucial intermediates and building blocks in organic synthesis. Their applications range from industrial solvents to key precursors in the pharmaceutical and fragrance industries. The specific arrangement of alkyl or aryl groups around the carbonyl function dictates the molecule's steric and electronic properties, which in turn governs its reactivity. 2,2-Dimethyl-3-octanone serves as an excellent case study for understanding the impact of a sterically demanding group on the chemical behavior of an aliphatic ketone.

The Structural Formula of 2,2-Dimethyl-3-octanone

IUPAC Nomenclature and Molecular Formula

The compound's structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.[1][2] The process involves:

-

Identifying the Parent Chain: The longest continuous carbon chain containing the carbonyl group has eight carbons, making it an octane derivative.

-

Identifying the Principal Functional Group: The presence of a carbonyl group within the chain designates the molecule as a ketone, leading to the suffix "-one".[3]

-

Numbering the Chain: The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. In this case, numbering from the right gives the carbonyl carbon position 3.

-

Naming Substituents: Two methyl groups are attached to carbon 2. Combining these elements, the IUPAC name is 2,2-dimethyloctan-3-one .[4]

The molecular formula is C₁₀H₂₀O , and its molecular weight is approximately 156.27 g/mol .[4][5]

2D Structural Representation

The 2D structure of the molecule clearly illustrates the connectivity of the atoms.

Caption: 2D Structure of 2,2-Dimethyl-3-octanone

Key Structural Features

The structure of 2,2-dimethyl-3-octanone is defined by two primary components:

-

The Carbonyl Group: Located at the C3 position, this functional group is the molecule's primary site of reactivity for nucleophilic addition.

-

The tert-Butyl Group: The 2,2-dimethylpropyl moiety, commonly known as a tert-butyl group, is directly attached to the carbonyl carbon (an α-carbon). This bulky group creates significant steric hindrance, which physically blocks the approach of reagents to both the α-carbon and the adjacent carbonyl carbon. This feature dramatically reduces the reactivity compared to less hindered ketones.

Synthesis of 2,2-Dimethyl-3-octanone

The synthesis of this ketone can be approached from several standard organic chemistry pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The oxidation of a corresponding secondary alcohol is a highly reliable and common method.[6][7]

Synthetic Route: Oxidation of 2,2-Dimethyl-3-octanol

The most direct route involves the oxidation of the secondary alcohol, 2,2-dimethyl-3-octanol. A variety of oxidizing agents can accomplish this transformation.[8] For laboratory-scale synthesis, reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred because they use mild conditions that minimize the risk of side reactions.[8][9] Stronger oxidants like chromic acid are also effective.[6]

The causality for this choice is clear: oxidation of secondary alcohols is a high-yielding, robust reaction that stops cleanly at the ketone stage, as further oxidation would require the cleavage of a strong carbon-carbon bond, which is energetically unfavorable.[10]

Caption: Workflow for the Synthesis of 2,2-Dimethyl-3-octanone

Experimental Protocol: Oxidation with Chromic Acid (Jones Oxidation)

This protocol describes a self-validating system where the disappearance of the starting alcohol and the appearance of the ketone product can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

-

2,2-Dimethyl-3-octanol

-

Acetone (anhydrous)

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve 2,2-dimethyl-3-octanol in a volume of acetone and place the flask in an ice bath to maintain a temperature of 0-5°C.

-

Addition of Oxidant: While stirring vigorously, add Jones reagent dropwise to the alcohol solution. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10°C. The solution will turn from orange-red to a cloudy green as the Cr(VI) is reduced to Cr(III).

-

Reaction Monitoring: Monitor the reaction's progress using TLC. The disappearance of the alcohol spot (higher polarity) and the appearance of the ketone spot (lower polarity) indicates the reaction is proceeding.

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely, ensuring all excess oxidant is consumed.

-

Workup: Dilute the mixture with water and extract the product into diethyl ether (3x).

-

Purification: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: The crude product can be further purified by vacuum distillation to yield pure 2,2-dimethyl-3-octanone.

Spectroscopic Characterization

The identity and purity of the synthesized 2,2-dimethyl-3-octanone are confirmed through a combination of spectroscopic techniques. The predicted data below is based on the known effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The nine protons of the sterically hindered tert-butyl group will appear as a sharp singlet around δ 1.1 ppm due to their equivalence and lack of adjacent protons. The α-methylene (CH₂) protons at C4 will be deshielded by the carbonyl group and should appear as a triplet around δ 2.4 ppm. The terminal methyl group of the pentyl chain (C8) will be a triplet around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR will be highly informative. The carbonyl carbon (C3) will be the most deshielded, appearing far downfield (>210 ppm). The quaternary carbon of the tert-butyl group (C2) will also be distinct. The remaining carbons of the pentyl chain will appear in the typical aliphatic region (δ 14-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carbonyl group. A very strong, sharp absorption peak is expected in the range of 1710-1720 cm⁻¹.[11][12] The presence of this peak and the absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol confirm a successful oxidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

-

Molecular Ion: The molecular ion peak (M⁺) should be observed at m/z = 156.

-

Fragmentation: The most characteristic fragmentation pattern for this ketone is α-cleavage. This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. Cleavage on the side of the tert-butyl group is highly favored due to the formation of the very stable tert-butyl cation. This will result in a prominent base peak at m/z = 57 .[4] Another significant peak from α-cleavage on the other side would be at m/z = 99 (loss of the pentyl group).

Summary of Spectroscopic Data

| Technique | Expected Observation |

| ¹H NMR | δ ~1.1 (s, 9H, -C(CH₃)₃), δ ~2.4 (t, 2H, -CO-CH₂-), δ ~0.9 (t, 3H, chain -CH₃) |

| ¹³C NMR | δ > 210 (C=O), Other distinct signals for the quaternary carbon and the aliphatic chain. |

| IR | Strong, sharp peak at ~1715 cm⁻¹ (C=O stretch).[11] |

| MS (EI) | Molecular Ion (M⁺) at m/z = 156. Base peak at m/z = 57 corresponding to the [C(CH₃)₃]⁺ fragment. Other significant peaks at m/z = 99.[4] |

Chemical Reactivity

The reactivity of 2,2-dimethyl-3-octanone is dominated by the steric hindrance of the tert-butyl group.

-

Nucleophilic Addition: While the carbonyl carbon is electrophilic, the approach of nucleophiles is severely impeded. Reactions like Grignard addition or hydride reduction will be significantly slower compared to less hindered ketones like 2-octanone.

-

α-Carbon Reactivity: The α-carbon (C2) bears no protons, so reactions involving enolate formation at this position (e.g., aldol condensation, halogenation) are impossible. The other α-carbon (C4) has protons, but enolate formation may still be sterically disfavored.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2-dimethyl-3-octanone is not widely available, general precautions for handling similar aliphatic ketones should be strictly followed.[13]

-

Flammability: Ketones are generally flammable liquids. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[13]

Conclusion

2,2-Dimethyl-3-octanone is a structurally interesting ketone whose chemical properties are largely dictated by the steric bulk of its α-tert-butyl group. Its synthesis is readily achievable through standard methods like the oxidation of its corresponding secondary alcohol. The unambiguous characterization of this molecule relies on a combination of NMR, IR, and MS, which provide clear and predictable signatures, most notably the base peak at m/z = 57 in its mass spectrum. Understanding the interplay between its structure and reactivity is essential for its potential use as a specialized building block in complex organic synthesis.

References

Click to expand

-

PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone (CAS 5340-64-7). Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2-dimethyl-3-octanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 30). IUPAC Nomenclature - Naming Ketones Explained [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: IUPAC Nomenclature of Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl-3-octanone. NIST WebBook. Retrieved from [Link]

-

freesciencelessons. (2022, February 24). A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols" [Video]. YouTube. Retrieved from [Link]

-

Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL METHYL HEXYL KETONE (2-OCTANONE). Retrieved from [Link]

-

Synerzine. (2019, January 15). Safety Data Sheet: 2-Octanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-octanone. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

-

Leah4sci. (2013, March 25). Naming Ketones Using IUPAC Nomenclature - Organic Chemistry tutorial [Video]. YouTube. Retrieved from [Link]

-

chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone.

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

-

Chegg.com. (2016, February 13). Solved FT-IR spectra below were measured for.... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: IUPAC Nomenclature of Ketones [jove.com]

- 3. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. 2,2-Dimethyl-3-octanone [webbook.nist.gov]

- 12. chegg.com [chegg.com]

- 13. fishersci.com [fishersci.com]

- 14. synerzine.com [synerzine.com]

- 15. axxence.de [axxence.de]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-octanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-3-octanone, a ketone of interest in various chemical research and development applications. This document is structured to provide not only the fundamental physical data but also the experimental context and methodologies required for its accurate determination and application in a laboratory setting.

Compound Identification and Molecular Structure

1.1. Nomenclature and Identifiers:

Proper identification of a chemical compound is the bedrock of any scientific investigation. 2,2-Dimethyl-3-octanone is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

-

IUPAC Name: 2,2-dimethyloctan-3-one[1][]

-

CAS Number: 5340-64-7[1]

-

Molecular Formula: C₁₀H₂₀O[1]

-

Molecular Weight: 156.27 g/mol [1][]

-

Synonyms: tert-Butyl pentyl ketone

1.2. Molecular Structure:

The structure of 2,2-Dimethyl-3-octanone features a central carbonyl group at the third position of an eight-carbon chain. The second carbon atom is substituted with two methyl groups, creating a sterically hindered environment around the carbonyl functional group. This structural arrangement significantly influences its physical and chemical properties.

Caption: 2D structure of 2,2-Dimethyl-3-octanone.

Experimentally Determined and Predicted Physical Properties

A precise understanding of the physical properties of a compound is paramount for its application in synthesis, formulation, and analysis. The following table summarizes the key physical properties of 2,2-Dimethyl-3-octanone. It is important to note that while some experimental data for analogous compounds is available, specific experimentally determined values for 2,2-Dimethyl-3-octanone are not widely published. Therefore, predicted values from reliable computational models are also provided.

| Property | Value | Source | Notes |

| Boiling Point | Predicted: 205.69 °C (478.84 K) | Cheméo | Joback Method prediction.[3] |

| Melting Point | Predicted: -18.34 °C (254.81 K) | Cheméo | Joback Method prediction.[3] |

| Density | Not available | - | Experimental determination is recommended. |

| Refractive Index | Not available | - | Experimental determination is recommended. |

| Solubility | Predicted log(S) = -3.05 | Cheméo | Crippen Method prediction for water solubility in mol/L.[3] |

Methodologies for Experimental Determination of Physical Properties

To ensure the highest fidelity of data for critical applications, direct experimental determination of physical properties is indispensable. The following section outlines the standard protocols for these measurements, emphasizing the rationale behind the chosen techniques.

3.1. Determination of Boiling Point

The boiling point is a fundamental property that informs purification strategies (distillation) and handling procedures.

// Workflow connections A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for density measurement using a pycnometer.

Trustworthiness of the Protocol: The pycnometer method is a self-validating system as its accuracy is contingent on the precise knowledge of the pycnometer's volume, which is typically calibrated with a liquid of known density, such as deionized water. Maintaining a constant temperature is critical as density is temperature-dependent.

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for purity assessment.

Experimental Workflow: Refractive Index Measurement

Caption: Workflow for refractive index measurement.

Expertise in Interpretation: A sharp, well-defined borderline in the refractometer's field of view is indicative of a pure sample. Impurities will often result in a diffuse or colored borderline, signaling the need for further purification.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

4.1. Infrared (IR) Spectroscopy:

The IR spectrum of 2,2-Dimethyl-3-octanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

-

Key Absorption: A prominent peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of an aliphatic ketone. The precise position can be influenced by the steric hindrance from the adjacent t-butyl group.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically >200 ppm). The quaternary carbon of the t-butyl group and the carbons of the pentyl chain will have characteristic chemical shifts. [1]* ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and appear further downfield than the other aliphatic protons.

4.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is an excellent technique for both separating 2,2-Dimethyl-3-octanone from a mixture and for confirming its identity. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as α-cleavage around the carbonyl group, will also be observed. [1]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: Ketones are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain a compound-specific SDS from the supplier before handling 2,2-Dimethyl-3-octanone.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2,2-Dimethyl-3-octanone. While predicted values offer a useful starting point, it is strongly recommended that researchers and drug development professionals perform experimental verification of these properties for their specific applications to ensure the highest level of accuracy and safety. The provided experimental workflows serve as a robust starting point for these determinations.

References

-

PubChem. (n.d.). 2,2-Dimethyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,2-dimethyl-3-octanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone (CAS 5340-64-7). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-3-octanone

This guide provides a comprehensive technical overview of 2,2-Dimethyl-3-octanone, systematically detailing its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and safety protocols. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established scientific principles with practical, field-proven insights.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the ketone with the chemical structure C10H20O, featuring an eight-carbon chain with a carbonyl group at the third position and two methyl groups at the second position, is 2,2-dimethyloctan-3-one [1][2].

The naming convention follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC):

-

Identify the Parent Chain : The longest continuous carbon chain containing the carbonyl group is an octane (eight carbons).

-

Numbering the Chain : The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. In this case, numbering from the right gives the carbonyl group the '3' position.

-

Identifying Substituents : Two methyl groups are present on the second carbon atom.

-

Assembling the Name : The substituents are named and numbered, followed by the parent chain name with the "-e" replaced by "-one" to denote a ketone. The position of the carbonyl group is indicated before the suffix.

Thus, the name is constructed as 2,2-dimethyl-octan-3-one.

Structural Diagram

Caption: 2D structure of 2,2-dimethyloctan-3-one.

Physicochemical Properties

Understanding the physicochemical properties of 2,2-Dimethyl-3-octanone is crucial for its application in synthesis and product formulation.

| Property | Value | Source |

| Molecular Formula | C10H20O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| CAS Number | 5340-64-7 | ChemSynthesis[3] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| SMILES | CCCCCC(=O)C(C)(C)C | PubChem[1] |

| InChI | InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3 | PubChem[1] |

Synthesis of 2,2-Dimethyl-3-octanone

The synthesis of 2,2-Dimethyl-3-octanone can be achieved through various organic synthesis methodologies. One plausible approach involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Grignard Reaction Protocol

This protocol outlines the synthesis of 2,2-Dimethyl-3-octanone from pivalonitrile and pentylmagnesium bromide.

Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings.

-

Maintain a gentle reflux until all the magnesium has reacted to form a dark grey solution of pentylmagnesium bromide.

Step 2: Reaction with Pivalonitrile

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of pivalonitrile (2,2-dimethylpropanenitrile) in anhydrous diethyl ether to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Workup

-

Pour the reaction mixture slowly into a stirred solution of aqueous ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude 2,2-Dimethyl-3-octanone by vacuum distillation.

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for 2,2-Dimethyl-3-octanone.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 2,2-Dimethyl-3-octanone.

Mass Spectrometry (MS)

The mass spectrum of 2,2-Dimethyl-3-octanone would be expected to show a molecular ion peak [M]+ at m/z 156. Key fragmentation patterns would include the loss of alkyl groups, particularly the stable tert-butyl cation. The NIST WebBook provides mass spectrometry data for this compound, showing a base peak at m/z 57[2].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 2,2-Dimethyl-3-octanone, the most characteristic absorption would be a strong peak for the carbonyl (C=O) stretch, typically appearing in the range of 1715-1705 cm⁻¹. The NIST WebBook provides an IR spectrum for 2,2-Dimethyl-3-octanone[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. Expected signals include:

-

A singlet for the nine equivalent protons of the two methyl groups at C2.

-

A triplet for the methyl protons at the end of the pentyl chain.

-

Multiplets for the methylene protons of the pentyl chain.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Key signals would include:

-

A downfield signal for the carbonyl carbon.

-

A signal for the quaternary carbon at C2.

-

Signals for the methyl carbons at C2.

-

Signals for the carbons of the pentyl chain.

Potential Applications

While specific industrial applications for 2,2-Dimethyl-3-octanone are not widely documented, aliphatic ketones, in general, have diverse uses. They are often utilized as solvents, intermediates in organic synthesis, and in the fragrance industry[4]. Similar dimethyl-substituted ketones have been investigated as intermediates for the synthesis of crop protection agents[5]. Given its structure, 2,2-Dimethyl-3-octanone could serve as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

For safe handling of 2,2-Dimethyl-3-octanone, it is recommended to follow standard laboratory safety procedures for flammable and potentially irritating chemicals.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

ChemSynthesis. (2025). 2,2-dimethyl-3-octanone. Retrieved from [Link]

- Google Patents. (n.d.). EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.

-

PubChem. (n.d.). 2,2-Dimethyl-3-octanone. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl-3-octanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Study.com. (n.d.). Aliphatic Ketone Definition, Structure & Examples. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-3-octanone | C10H20O | CID 138462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-3-octanone [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Aliphatic Ketone Definition, Structure & Examples - Lesson | Study.com [study.com]

- 5. EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google Patents [patents.google.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

2,2-Dimethyl-3-octanone as a Semiochemical: A Technical Guide for Research and Development

This guide provides an in-depth exploration of 2,2-Dimethyl-3-octanone, a volatile organic compound with significant potential as a semiochemical. While direct research on this specific molecule is emerging, this document synthesizes foundational knowledge from its structural analogs and outlines a comprehensive framework for its investigation and application. This paper is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, pest management, and animal behavior.

Introduction: The Chemical Language of Nature

Semiochemicals are the chemical messengers that mediate interactions between living organisms, forming a complex and vital "chemical language."[1] These compounds are broadly classified into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions.[2] Allelochemicals are further categorized based on the benefit to the emitter and receiver, including allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[2] The study of these chemical signals is paramount for developing targeted and sustainable strategies in agriculture, medicine, and conservation.

Aliphatic ketones, a class of organic compounds characterized by a carbonyl group, are frequently identified as potent semiochemicals in a variety of organisms, from insects to mammals.[3][4] They are known to function as alarm pheromones, attractants, and kairomones.[4][5][6] This guide focuses on the methodical investigation of 2,2-Dimethyl-3-octanone, a C10 ketone, as a novel semiochemical.

Physicochemical Properties of 2,2-Dimethyl-3-octanone

A thorough understanding of the physicochemical properties of a candidate semiochemical is critical for its effective study and application. These properties influence its volatility, stability, and interaction with biological receptors.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀O | [7] | |

| Molecular Weight | 156.268 | g/mol | [7] |

| CAS Number | 5340-64-7 | [7] | |

| Boiling Point (Tboil) | 478.84 | K | [8] |

| Melting Point (Tfus) | 254.81 | K | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 43.30 | kJ/mol | [8] |

| LogP (Octanol/Water Partition Coefficient) | 3.182 | [8] | |

| Water Solubility (log10WS) | -3.05 | mol/l | [8] |

These properties suggest that 2,2-Dimethyl-3-octanone is a volatile compound with low water solubility, characteristics that are typical of many airborne semiochemicals.

Rationale for Investigation: Insights from Structural Analogs

The semiochemical potential of 2,2-Dimethyl-3-octanone can be inferred from the known biological activities of its structural analogs, primarily 3-octanone and 2-octanone.

3-Octanone: This ketone is a known insect attractant and is also produced by some fungi.[6] It has been shown to influence the behavior of various invertebrates, acting as an attractant at lower concentrations and a repellent at higher concentrations.[9] This dose-dependent response is a common feature of semiochemicals.[9]

2-Octanone: This compound has been identified as a component of alarm pheromones in some ant species.[5] Alarm pheromones are typically volatile compounds that elicit a rapid behavioral response, such as aggression or dispersal, in conspecifics.[4][10] The structural similarity of 2,2-Dimethyl-3-octanone to these known semiochemicals provides a strong rationale for its investigation as a modulator of animal behavior.

Proposed Biological Roles and Mechanisms of Action

Based on the activities of its analogs, 2,2-Dimethyl-3-octanone could potentially function as:

-

An Insect Kairomone: Kairomones are interspecific semiochemicals that benefit the receiver.[11] For instance, a compound released by a prey species that is detected by a predator is a kairomone.[12] Given that related ketones are involved in insect communication, it is plausible that 2,2-Dimethyl-3-octanone could be used by predators or parasitoids to locate their hosts.

-

An Alarm Pheromone: The presence of a ketone functional group and its volatility are consistent with the properties of many insect alarm pheromones.[4]

-

A Mammalian Semiochemical: Aliphatic ketones are also known to be involved in mammalian chemical communication.[13][14]

The perception of these chemical cues is mediated by olfactory receptors (ORs) located in the antennae of insects or the olfactory epithelium of vertebrates.[15] The binding of a specific odorant molecule to an OR triggers a signal transduction cascade that ultimately leads to a behavioral response. The specificity of this interaction is determined by the three-dimensional structure of both the ligand and the receptor binding pocket.[16] Studies on aliphatic ketones suggest that both the carbon chain length and the position of the carbonyl group are critical determinants of their interaction with ORs.[17]

Experimental Protocols for the Characterization of 2,2-Dimethyl-3-octanone as a Semiochemical

A multi-step, systematic approach is required to definitively identify and characterize a novel semiochemical. This process involves the collection and analysis of volatile samples, electrophysiological assays to determine sensory perception, and behavioral bioassays to establish a functional role.

Synthesis of 2,2-Dimethyl-3-octanone

Electrophysiological Assays

EAG is a technique used to measure the overall electrical response of an insect's antenna to an olfactory stimulus.[19] It is a powerful tool for screening compounds for their ability to elicit a sensory response.

Step-by-Step EAG Protocol:

-

Preparation of the Insect: The insect is immobilized, and one of its antennae is carefully excised.

-

Mounting the Antenna: The antenna is mounted between two electrodes using a conductive gel.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. A known concentration of 2,2-Dimethyl-3-octanone, dissolved in a suitable solvent, is introduced into the airstream for a short duration.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Controls: A solvent-only stimulus and a known positive control (a compound known to elicit a response in the test species) should be used to validate the results.

Caption: Workflow for Electroantennography (EAG) analysis.

GC-EAG combines the separation power of gas chromatography with the sensitivity of EAG.[20][21] This technique is invaluable for identifying biologically active compounds in complex mixtures of volatiles.

GC-EAG Protocol Overview:

-

Sample Injection: A volatile extract is injected into the GC.

-

Separation: The compounds in the extract are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., a Flame Ionization Detector - FID) and the insect antenna preparation.[22][23]

-

Simultaneous Detection: The FID provides a chromatogram of all the compounds in the mixture, while the EAG records the antennal responses to each compound as it elutes from the column.

-

Identification of Active Compounds: By aligning the FID chromatogram with the EAG recording, the specific compounds that elicit an antennal response can be identified.

Caption: Gas Chromatography-Electroantennography (GC-EAG) process flow.

Behavioral Bioassays

While electrophysiological assays demonstrate sensory perception, behavioral bioassays are essential to determine the functional significance of a semiochemical.[15][24]

An olfactometer is used to assess the preference or avoidance of an animal to a specific odor. A Y-tube olfactometer is a common design for these experiments.[25]

Y-Tube Olfactometer Protocol:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

-

Airflow: Purified and humidified air is passed through both side arms.

-

Stimulus Application: The test compound (2,2-Dimethyl-3-octanone) is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other arm (the "control" arm).

-

Animal Introduction: An individual animal is introduced at the downwind end of the central arm.

-

Choice Recording: The animal's choice of which arm to enter and the time spent in each arm are recorded.

-

Data Analysis: Statistical analysis is used to determine if there is a significant preference for the treatment arm over the control arm.

Caption: Schematic of a Y-tube olfactometer behavioral assay.

For potential attractants, field trapping experiments are the definitive test of their efficacy under natural conditions.[1]

Field Trapping Protocol:

-

Trap Design: Use appropriate traps for the target species, baited with a controlled-release lure containing 2,2-Dimethyl-3-octanone.

-

Control Traps: Deploy control traps baited with a lure containing only the solvent.

-

Trap Placement: Place traps in a randomized block design within the target habitat.

-

Data Collection: Regularly collect and count the number of target and non-target species captured in each trap.

-

Statistical Analysis: Analyze the data to determine if the baited traps capture significantly more target insects than the control traps.

Conclusion and Future Directions

The investigation of 2,2-Dimethyl-3-octanone as a semiochemical represents a promising avenue of research with potential applications in integrated pest management and the study of animal communication. While direct evidence of its biological role is currently limited, the information gleaned from its structural analogs provides a solid foundation for a systematic and scientifically rigorous investigation. The experimental framework outlined in this guide, from synthesis and electrophysiology to behavioral assays, offers a clear roadmap for elucidating the semiochemical function of this and other novel compounds. Future research should focus on the synthesis of 2,2-Dimethyl-3-octanone, followed by comprehensive screening against a range of insect and other animal species to identify its biological activity and potential applications.

References

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

-

Entomology class. (2020, August 27). Insect semiochemicals| Entomology class| English [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 2). 3-Octanone. In Wikipedia. Retrieved from [Link]

-

El-Shafie, H. A. F., & Abdel-Ghaffar, A. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1–11. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone (CAS 5340-64-7). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,2-dimethyl-3-octanone. Retrieved from [Link]

-

Kim, J., Kim, M., & Lee, S. (2021). Highly Sensitive Electrochemical Sensor for Diagnosis of Diabetic Ketoacidosis (DKA) by Measuring Ketone Bodies in Urine. Sensors, 21(14), 4889. [Link]

-

Verheggen, F. (Ed.). (n.d.). Special Issue : Semiochemicals and Insect Behavior. MDPI. Retrieved from [Link]

-

Murali-Baskaran, R. K., Sharma, K. C., Kaushal, P., Kumar, J., & Senthil-Nathan, S. (2018). Role of kairomone in biological control of crop pests-A review. Physiological and Molecular Plant Pathology, 101, 52–65. [Link]

-

Moser, J. C., Brownlee, R. C., & Silverstein, R. M. (1968). ALARM PHEROMONES OF THE ANT ATTA TEXANA. Journal of Insect Physiology, 14(4), 529–535. [Link]

-

ResearchGate. (n.d.). Emission of 3-octanone (A), (Z )-3-hexen-1-ol (B), an unknown compound.... Retrieved from [Link]

-

Ferdenzi, C., Isobe, Y., Murata, K., & Kida, I. (2024). Identification and field testing of sex-attractant semiochemicals produced by male deer mice, Peromyscus maniculatus. Scientific Reports, 14(1), 1–13. [Link]

-

Dewan, A., Cichy, A., Zhang, J., & Rinberg, D. (2020). Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice. eLife, 9, e58593. [Link]

-

Laska, M., & Teubner, P. (1999). Olfactory Discrimination Ability for Aliphatic Odorants as a Function of Oxygen Moiety. Chemical Senses, 24(2), 161–170. [Link]

-